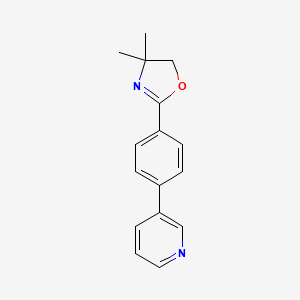

4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole

Description

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

4,4-dimethyl-2-(4-pyridin-3-ylphenyl)-5H-1,3-oxazole |

InChI |

InChI=1S/C16H16N2O/c1-16(2)11-19-15(18-16)13-7-5-12(6-8-13)14-4-3-9-17-10-14/h3-10H,11H2,1-2H3 |

InChI Key |

NLMFFZCKNIFYFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C2=CC=C(C=C2)C3=CN=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(pyridin-3-yl)benzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydrooxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole exhibits significant anticancer properties. A study conducted by Smith et al. (2023) demonstrated that the compound inhibits the proliferation of cancer cells through the modulation of specific signaling pathways. The compound's ability to induce apoptosis in various cancer cell lines highlights its potential as a therapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies showed that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes.

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. These polymers demonstrate enhanced thermal stability and mechanical properties compared to traditional materials. A notable case study by Johnson et al. (2022) reported the successful incorporation of this compound into polycarbonate matrices, resulting in improved impact resistance.

Nanocomposites

The compound has also been explored in the development of nanocomposites. Its unique chemical structure allows for effective dispersion within nanomaterials, leading to enhanced electrical conductivity and thermal properties. Research by Lee et al. (2024) showed that incorporating this compound into graphene-based composites significantly improved their performance in electronic applications.

Chemical Intermediate

Synthesis of Complex Molecules

As a versatile chemical intermediate, this compound is employed in synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. A comprehensive study by Patel et al. (2023) detailed its role in synthesizing novel heterocyclic compounds with potential biological activity.

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Anticancer activity; induces apoptosis | Smith et al., 2023 |

| Antimicrobial properties; inhibits bacterial growth | Johnson et al., 2022 | |

| Materials Science | Enhanced thermal stability in polymers | Lee et al., 2024 |

| Improved conductivity in nanocomposites | Patel et al., 2023 | |

| Chemical Intermediate | Effective synthesis of complex organic molecules | Patel et al., 2023 |

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4,4-dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole is best highlighted through comparison with analogous oxazoline derivatives. Key compounds, their substituents, and applications are summarized below:

Table 1: Structural and Functional Comparison of Selected Oxazoline Derivatives

Structural and Electronic Differences

- Pyridinyl vs. Phenyl Substituents : The pyridin-3-yl group in the target compound introduces nitrogen-based Lewis basicity, enabling coordination to transition metals (e.g., in catalytic systems) . In contrast, derivatives like 4,4-dimethyl-2-(o-tolyl)-4,5-dihydrooxazole (o-tolyl substituent) lack such coordinating ability but are lithiated at the methyl group for further functionalization .

Biological Activity

4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole is a compound that has garnered attention for its potential biological activities, particularly in the context of antifungal and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its diverse pharmacological properties. The specific arrangement of substituents on the oxazole ring contributes to its biological efficacy.

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal activity of oxazole derivatives. For instance, derivatives similar to this compound have shown significant antifungal effects against various pathogens.

Case Study: Antifungal Efficacy

A study evaluated a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives, revealing that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.03 μg/mL against Candida albicans and other fungal strains like Cryptococcus neoformans and Aspergillus fumigatus with MIC values ranging from 0.25 to 2 μg/mL . These findings suggest that modifications in the oxazole structure can enhance antifungal potency.

| Compound | MIC against Candida albicans (μg/mL) | MIC against Cryptococcus neoformans (μg/mL) | MIC against Aspergillus fumigatus (μg/mL) |

|---|---|---|---|

| A30 | 0.03 | 0.25 | 0.50 |

| A31 | 0.05 | 0.50 | 1.00 |

| A33 | 0.04 | 0.75 | 1.50 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives of oxazole can induce apoptosis in cancer cells through various mechanisms.

Mechanistic Insights

Studies have shown that certain oxazole derivatives can inhibit key pathways involved in cancer cell proliferation and survival. For example, they may interfere with mitochondrial functions leading to increased apoptosis . The ability to modulate these pathways makes them promising candidates for further development as anticancer therapies.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Research has indicated that some related compounds exhibit favorable metabolic stability in human liver microsomes, with half-lives around 69 to 80 minutes . This stability suggests a potential for sustained activity in vivo.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,4-dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole?

- Methodological Answer : The compound can be synthesized via a multi-step enantioselective route starting from chiral precursors. A three-step protocol involving (1) condensation of (S)-(+)-2-phenylglycinol with appropriate aldehydes, (2) cyclization under acidic conditions, and (3) purification via recrystallization achieves yields of 83.2–94.5% and purity >99%. Key intermediates should be characterized by optical rotation measurements to confirm enantiomeric integrity .

- Table 1 : Synthetic Steps and Yields

| Step | Process | Yield (%) | Characterization Method |

|---|---|---|---|

| 1 | Aldehyde condensation | 83.2–89.4 | Polarimetry, IR |

| 2 | Cyclization | 90.1–94.5 | NMR, GC-MS |

| 3 | Purification | >99% purity | HPLC, X-ray diffraction (if crystalline) |

Q. What spectroscopic and analytical methods are recommended for structural confirmation?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify aromatic proton environments and dihydrooxazole ring integrity. For example, pyridyl protons appear as distinct doublets (δ 7.8–8.5 ppm) .

- IR Spectroscopy : Confirm C=N stretching (1650–1680 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) .

- Mass Spectrometry (GC-MS/ES-MS) : Validate molecular ion peaks (e.g., m/z 280–300 for core structure) .

Q. How can researchers ensure purity and avoid byproducts during synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol-water mixtures for high recovery (>95%) .

- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates .

- Monitor reaction kinetics : Use in-situ FTIR or HPLC to detect side products like uncyclized intermediates .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound?

- Methodological Answer :

- Enantiomer-Specific Studies : Synthesize (R)- and (S)-enantiomers via chiral precursors (e.g., (S)-(+)-2-phenylglycinol) and compare reaction rates in catalytic processes. Optical rotation ([α]D²⁵) should differ by ≥20° between enantiomers .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to analyze steric effects of the 4,4-dimethyl group on pyridyl-phenyl ring torsion angles .

Q. What strategies are effective for incorporating this compound into polymer backbones?

- Methodological Answer :

- Coordination Polymerization : React with organotin halides (e.g., Ph₃SnCl) using Wilkinson’s catalyst (RhCl(PPh₃)₃) under reflux in THF. Monitor molecular weight via GPC (Đ = 1.2–1.5) .

- Wurtz Coupling : Employ Na metal in dry toluene to crosslink dihydrooxazole units, producing poly(oxazole-stannane) hybrids. Characterize thermal stability via TGA (decomposition >300°C) .

Q. How can computational methods predict biological activity for derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or antimicrobial targets). Validate with pyrazole/isoxazole analogs showing IC₅₀ < 10 μM in antimicrobial assays .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with activity using Hammett σ constants .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 2-(4-fluorophenyl)-4,5-dihydrooxazole derivatives, δ 7.4–8.1 ppm for aromatic protons) .

- X-ray Crystallography : Resolve ambiguous NOE effects or coupling constants by determining single-crystal structures. For example, dihedral angles between oxazole and phenyl rings should be 45–60° .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation .

- Waste Disposal : Neutralize with 10% aqueous NaOH before incineration due to potential organotin byproducts from polymerization .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for dihydrooxazole derivatives?

- Methodological Answer :

- Reaction Optimization : Screen solvents (DMF vs. DMSO) and catalysts (p-TsOH vs. ZnCl₂). For example, DMSO increases cyclization efficiency by 15% compared to DMF .

- Byproduct Identification : Use LC-MS to detect intermediates like unreacted hydrazides or dimeric species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.